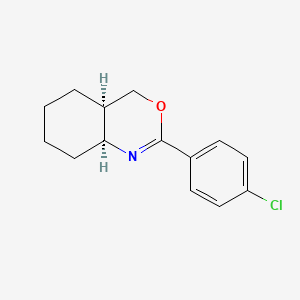
2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Divinyltetrahydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Divinyltetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-divinyltetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfone group forming as a result of the oxidation process .
Industrial Production Methods
In an industrial setting, the production of 2,5-divinyltetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Divinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of 2,5-divinyltetrahydrothiophene 1,1-dioxide .
Aplicaciones Científicas De Investigación
2,5-Divinyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of polymers and other materials with unique properties.
Biological Studies: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,5-divinyltetrahydrothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties.
Butadiene sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness
2,5-Divinyltetrahydrothiophene 1,1-dioxide is unique due to its divinyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Propiedades
Número CAS |
72133-91-6 |
|---|---|
Fórmula molecular |
C8H12O2S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2,5-bis(ethenyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H12O2S/c1-3-7-5-6-8(4-2)11(7,9)10/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
RCEVXMTZJLYJFU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(S1(=O)=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


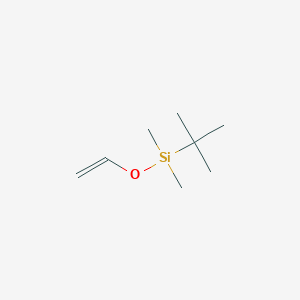

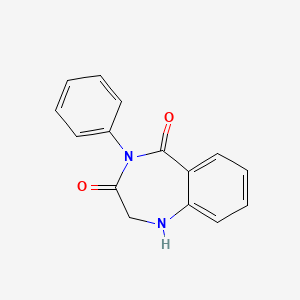

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)


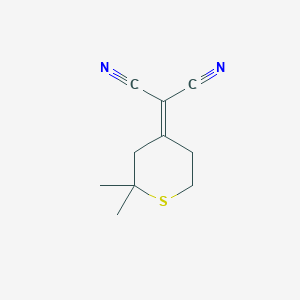
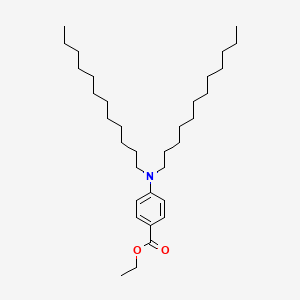
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
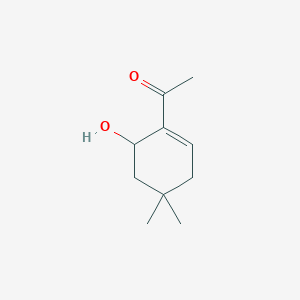
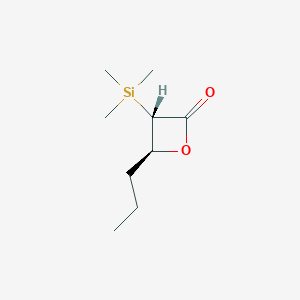
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
